molecular formula C7H7F2NO B12094816 4-(Aminomethyl)-2,6-difluorophenol

4-(Aminomethyl)-2,6-difluorophenol

Cat. No.: B12094816
M. Wt: 159.13 g/mol
InChI Key: XIGBWMMDVPCKSD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-difluorophenol is an organic compound with the molecular formula C7H7F2NO It consists of a phenol ring substituted with two fluorine atoms at the 2 and 6 positions and an aminomethyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,6-difluorophenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution (S_NAr) reaction of 2,6-difluorophenol with formaldehyde and ammonia. The reaction typically proceeds under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,6-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-(Aminomethyl)-2,6-difluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2,6-difluorophenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their structure and function. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of proteins and membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

    2,6-Difluoroaniline: Similar structure but with an amino group directly attached to the phenol ring.

    4-(Aminomethyl)phenol: Similar structure but without the fluorine atoms.

Uniqueness

4-(Aminomethyl)-2,6-difluorophenol is unique due to the presence of both the aminomethyl group and the fluorine atoms, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the aminomethyl group provides a site for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

4-(aminomethyl)-2,6-difluorophenol

InChI

InChI=1S/C7H7F2NO/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2,11H,3,10H2

InChI Key

XIGBWMMDVPCKSD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CN

Origin of Product

United States

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